Phthalimide, N-(1-formylethyl)-

Descripción general

Descripción

Mecanismo De Acción

Target of Action

Phthalimides, including “Phthalimide, N-(1-formylethyl)-”, are a privileged structural motif frequently found in natural products, pharmaceuticals, and organic materials . .

Mode of Action

Phthalimides are known to be used as precursors to other organic compounds . They can be used as a masked source of ammonia , which suggests that they may interact with their targets by releasing ammonia under certain conditions.

Biochemical Pathways

Phthalimides are known to be used as precursors to other organic compounds , suggesting that they may be involved in various biochemical pathways depending on the specific compounds they are used to synthesize.

Pharmacokinetics

Phthalimide is a sublimable white solid that is slightly soluble in water but more so upon addition of base . This suggests that the compound’s absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by factors such as pH and temperature.

Result of Action

Phthalimides are known to be used as precursors to other organic compounds , suggesting that the effects of “Phthalimide, N-(1-formylethyl)-” may depend on the specific compounds it is used to synthesize.

Action Environment

Given that phthalimide is more soluble in water upon addition of base , it can be inferred that factors such as pH and temperature may influence the compound’s action.

Métodos De Preparación

Phthalimide, N-(1-formylethyl)- can be synthesized through several methods. One common synthetic route involves the reaction of phthalimide with an appropriate formylating agent under controlled conditions . Industrial production methods often utilize continuous processes involving the reaction of phthalic anhydride with ammonia or other nitrogen sources at elevated temperatures . These methods ensure high yields and purity of the final product.

Análisis De Reacciones Químicas

Phthalimide, N-(1-formylethyl)- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Phthalimide, N-(1-formylethyl)- has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

Phthalimide, N-(1-formylethyl)- can be compared with other similar compounds such as:

Phthalimide: The parent compound, used widely in organic synthesis and as a precursor to other derivatives.

N-alkylphthalimides: These compounds are used in the Gabriel synthesis of primary amines and have applications in peptide synthesis.

Phthalic anhydride: A precursor to phthalimide and other derivatives, used in the production of dyes and polymers.

Phthalimide, N-(1-formylethyl)- is unique due to its specific formyl group, which imparts distinct reactivity and applications compared to its analogs .

Actividad Biológica

Phthalimide derivatives, including N-(1-formylethyl)-phthalimide, have garnered attention in medicinal chemistry due to their diverse biological activities. This article synthesizes current research findings, highlighting the compound's pharmacological properties, synthesis methods, and potential therapeutic applications.

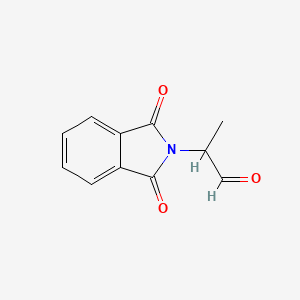

Chemical Structure and Synthesis

Phthalimide, N-(1-formylethyl)- has a distinctive structure characterized by the phthalimide moiety (-CO-N(R)-CO-) which enhances its biological activity through hydrophobic interactions that facilitate membrane permeability. The synthesis of this compound typically involves the reaction of phthalic anhydride with suitable amines or aldehydes under catalytic conditions. Recent studies have explored various synthetic routes to create new derivatives with enhanced biological profiles.

1. Antimicrobial Activity

Research indicates that phthalimide derivatives exhibit significant antimicrobial properties. A study evaluating various N-substituted phthalimides found that while many compounds showed limited activity against Gram-positive bacteria, they exhibited moderate to high activity against Gram-negative bacteria and fungi. Notably, one derivative demonstrated high antifungal activity against Candida tropicalis at concentrations of 125 and 250 µg/mL .

| Compound | Activity Against Gram-Positive Bacteria | Activity Against Gram-Negative Bacteria | Activity Against Fungi |

|---|---|---|---|

| H1 | No activity | Moderate activity | High (125, 250 µg/mL) |

| H2 | No activity | Low activity | Moderate |

2. Anti-inflammatory and Analgesic Properties

Phthalimide derivatives have been studied for their anti-inflammatory effects. Compounds have been shown to selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation. For instance, certain analogs demonstrated greater inhibition of COX-2 compared to traditional anti-inflammatory drugs like meloxicam, indicating their potential as selective anti-inflammatory agents .

3. Anticonvulsant and Antidiabetic Activities

Some phthalimide derivatives have shown promise as anticonvulsants and antidiabetic agents. The mechanism is believed to involve modulation of neurotransmitter systems and enhancement of insulin sensitivity, respectively. These activities are attributed to the structural features of the phthalimide ring that allow interaction with biological targets .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing a series of new N-substituted phthalimides, researchers synthesized compounds that were evaluated for their antimicrobial efficacy against Streptococcus epidermidis, Escherichia coli, Mycobacterium tuberculosis, and Candida albicans. The results indicated that some compounds exhibited MIC values comparable to clinically used antibiotics, showcasing their potential as alternative antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of a specific phthalimide derivative. The study revealed that this compound effectively reduced inflammation in animal models by inhibiting COX-2 activity while sparing COX-1, thus minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Propiedades

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)propanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-7(6-13)12-10(14)8-4-2-3-5-9(8)11(12)15/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFHCXUQAOHMMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)N1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00945780 | |

| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23101-87-3 | |

| Record name | Phthalimide, N-(1-formylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023101873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.